Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-
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Overview
Description
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- is an organolithium compound that features a lithium atom bonded to a 4-(trimethylsilyl)-1,3-butadiynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structure and reactivity, which makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- typically involves the reaction of 4-(trimethylsilyl)-1,3-butadiyne with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent the highly reactive lithium compound from reacting with moisture or oxygen in the air. The reaction is typically performed at low temperatures to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in other molecules.
Substitution Reactions: It can participate in substitution reactions where the lithium atom is replaced by another atom or group.
Coupling Reactions: The compound can be used in coupling reactions to form carbon-carbon bonds, which are essential in organic synthesis.
Common Reagents and Conditions
Common reagents used in reactions with lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- include electrophiles such as carbonyl compounds, halides, and other reactive intermediates. The reactions are typically carried out in aprotic solvents like tetrahydrofuran (THF) or hexane to stabilize the reactive intermediates and facilitate the reaction .
Major Products
The major products formed from reactions involving lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while coupling reactions could produce various substituted alkynes or other complex organic molecules .
Scientific Research Applications
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is used in the preparation of advanced materials, including polymers and nanomaterials, due to its unique reactivity and structural properties.
Pharmaceutical Research: It is employed in the synthesis of pharmaceutical intermediates and active compounds, contributing to the development of new drugs and therapies.
Mechanism of Action
The mechanism of action of lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- involves its strong nucleophilic and basic properties. The lithium atom in the compound is highly reactive, allowing it to readily form bonds with electrophilic centers in other molecules. This reactivity is facilitated by the presence of the 4-(trimethylsilyl)-1,3-butadiynyl group, which stabilizes the compound and enhances its nucleophilicity .
Comparison with Similar Compounds
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with similar nucleophilic and basic properties, commonly used in organic synthesis.
Lithium diisopropylamide: A strong base used in organic synthesis, particularly for deprotonation reactions.
Uniqueness
Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]- is unique due to its specific structure, which includes a 4-(trimethylsilyl)-1,3-butadiynyl group. This structural feature imparts distinct reactivity and stability to the compound, making it a valuable reagent in various chemical transformations that are not easily achieved with other organolithium compounds .
Properties
CAS No. |
73084-25-0 |
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Molecular Formula |
C7H9LiSi |
Molecular Weight |
128.2 g/mol |
IUPAC Name |
lithium;buta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C7H9Si.Li/c1-5-6-7-8(2,3)4;/h2-4H3;/q-1;+1 |
InChI Key |
CDIMYCWWDOLZQW-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)C#CC#[C-] |
Origin of Product |
United States |
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